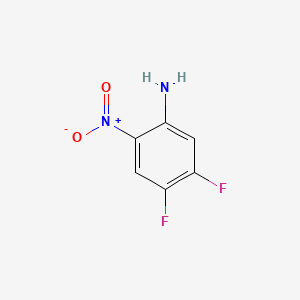

4,5-Difluoro-2-nitroaniline

Description

The exact mass of the compound 4,5-Difluoro-2-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402976. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-Difluoro-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Difluoro-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-difluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMCABATCGQAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228702 | |

| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78056-39-0 | |

| Record name | 4,5-Difluoro-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78056-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078056390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 78056-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5-Difluoro-2-nitroaniline physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5-Difluoro-2-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] This document outlines its characteristics, synthesis, and reactivity, presenting data in a clear and accessible format for laboratory and development use.

Core Physical and Chemical Properties

4,5-Difluoro-2-nitroaniline is a crystalline solid, appearing as orange to brown powder.[1] Its core identifying and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₂N₂O₂ | [1][2][3] |

| Molecular Weight | 174.11 g/mol | [1][2][3] |

| CAS Number | 78056-39-0 | [2][3] |

| Appearance | Orange to brown powder/crystal | [1] |

| Melting Point | 107-108 °C | [2] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis and Reactivity

4,5-Difluoro-2-nitroaniline is a versatile chemical intermediate.[1] The presence of two fluorine atoms and a nitro group enhances its reactivity, making it a valuable precursor in various synthetic applications.[1]

Synthesis Protocol

A common method for the synthesis of 4,5-Difluoro-2-nitroaniline involves the hydrolysis of 4,5-difluoro-2-nitroacetanilide.[4]

Experimental Protocol:

-

A mixture of 6.51 g of 4,5-difluoro-2-nitroacetanilide and 100 ml of 6 N aqueous hydrochloric acid is heated to reflux for approximately 2 hours.[4]

-

The reaction mixture is then cooled, allowing for the crystallization of the product.[4]

-

The resulting crystals are separated by filtration, washed with water, and subsequently dried.[4]

-

Recrystallization from a hexane-dichloromethane solvent mixture yields 5.0 g of 4,5-difluoro-2-nitroaniline.[4]

The following diagram illustrates the workflow for the synthesis of 4,5-Difluoro-2-nitroaniline.

Caption: Synthesis workflow for 4,5-Difluoro-2-nitroaniline.

Reactivity and Applications

The unique fluorinated structure of 4,5-Difluoro-2-nitroaniline makes it a valuable building block for more complex molecules.[1] It is a key intermediate in the production of a variety of compounds, including:

-

Pharmaceuticals: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting specific biological pathways.[1]

-

Agrochemicals: This compound is utilized in the formulation of herbicides and fungicides.[1]

-

Dyes and Pigments: Its structure is integral to the production of stable and vibrant dyes.[1]

An example of its application is in the preparation of 2-chloro-5,6-difluorobenzimidazole.

The following diagram illustrates the logical relationship of 4,5-Difluoro-2-nitroaniline as a precursor.

Caption: Applications of 4,5-Difluoro-2-nitroaniline.

Spectral Data

| Spectroscopy | Data |

| ¹H NMR | Expected signals in the aromatic region, with splitting patterns influenced by the fluorine and nitro substituents. |

| ¹³C NMR | Expected signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing effects of the fluorine and nitro groups. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine, N-O stretching of the nitro group, and C-F stretching. |

| Mass Spectrometry | The molecular ion peak is expected at m/z 174.11. Fragmentation patterns would likely involve the loss of the nitro group and potentially fluorine atoms. |

Safety and Handling

4,5-Difluoro-2-nitroaniline should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the material safety data sheet (MSDS) before use.

Storage: Store at room temperature.[1]

References

An In-Depth Technical Guide to 4,5-Difluoro-2-nitroaniline (CAS: 78056-39-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-nitroaniline is a fluorinated aromatic compound that serves as a versatile and crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two fluorine atoms and a nitro group on an aniline scaffold, imparts distinct reactivity and physicochemical properties. This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and high-performance dyes and pigments.[1] The electron-withdrawing nature of the fluorine and nitro groups enhances the molecule's utility in various chemical transformations, particularly in nucleophilic aromatic substitution and condensation reactions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 4,5-Difluoro-2-nitroaniline, including detailed experimental protocols and an exploration of the biological signaling pathways targeted by its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,5-Difluoro-2-nitroaniline is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 78056-39-0 | |

| Molecular Formula | C₆H₄F₂N₂O₂ | |

| Molecular Weight | 174.11 g/mol | [1] |

| Appearance | Orange to brown crystalline powder | [1] |

| Melting Point | 106-110 °C | [1] |

| Boiling Point | 308.1 °C (predicted) | |

| Density | 1.554 g/cm³ (predicted) | |

| Solubility | Sparingly soluble in water. Soluble in methanol and other organic solvents. | |

| InChI Key | WDMCABATCGQAKK-UHFFFAOYSA-N | |

| SMILES | Nc1cc(F)c(F)cc1--INVALID-LINK--=O |

Synthesis

The synthesis of 4,5-Difluoro-2-nitroaniline is most commonly achieved through the hydrolysis of its N-acetylated precursor, 4,5-difluoro-2-nitroacetanilide.

Experimental Protocol: Synthesis of 4,5-Difluoro-2-nitroaniline[3]

Materials:

-

4,5-difluoro-2-nitroacetanilide (6.51 g)

-

6 N aqueous hydrochloric acid (100 ml)

-

Hexane

-

Dichloromethane

Procedure:

-

A mixture of 6.51 g of 4,5-difluoro-2-nitroacetanilide and 100 ml of 6 N aqueous hydrochloric acid is heated to reflux for approximately 2 hours.

-

The reaction mixture is then cooled, allowing for the crystallization of the product.

-

The formed crystals are separated by filtration.

-

The separated crystals are washed with water and then dried.

-

The crude product is recrystallized from a hexane-dichloromethane solvent mixture to yield pure 4,5-Difluoro-2-nitroaniline.

Yield: 5.0 g.[2]

Synthesis Workflow

Applications in Drug Discovery

4,5-Difluoro-2-nitroaniline is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy.[1] Its derivatives have shown promise as inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Synthesis of Kinase Inhibitors

The primary amino group of 4,5-Difluoro-2-nitroaniline allows for its incorporation into heterocyclic scaffolds, which are common cores for kinase inhibitors. The fluorine atoms can enhance binding affinity and modulate the pharmacokinetic properties of the final drug candidate.

Experimental Protocol: General Synthesis of a Pyrrolotriazine-based VEGFR-2 Inhibitor (Illustrative)

This protocol is a generalized representation based on published structure-activity relationship (SAR) studies of similar compounds.[3]

Step 1: Condensation

-

4,5-Difluoro-2-nitroaniline is reacted with a suitable pyrrolotriazine core, often containing a leaving group such as a chlorine atom, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or isopropanol.

-

A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to scavenge the acid formed during the reaction.

-

The reaction is typically heated to facilitate the nucleophilic aromatic substitution.

Step 2: Reduction of the Nitro Group

-

The nitro group of the resulting intermediate is reduced to an amine. This is commonly achieved using reducing agents like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride in an alcohol/water mixture) or through catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source).

Step 3: Further Functionalization

-

The newly formed amino group can be further functionalized, for example, by acylation with a substituted acyl chloride or by coupling with a carboxylic acid to introduce additional pharmacophoric features that enhance potency and selectivity.

Signaling Pathways

VEGFR-2 Signaling Pathway:

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to obtain the nutrients and oxygen required for their growth and metastasis. Inhibitors targeting VEGFR-2 can block this process.

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation in various cancers. EGFR inhibitors are a cornerstone of targeted cancer therapy.

References

In-Depth Technical Guide: Molecular Structure and Conformation of 4,5-Difluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-2-nitroaniline is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] Its biological and chemical reactivity is intrinsically linked to its three-dimensional molecular structure and conformational preferences. This technical guide provides a detailed analysis of the molecular geometry of 4,5-Difluoro-2-nitroaniline, based on computational modeling. Due to the absence of publicly available experimental crystal structure data, this report leverages theoretical calculations to elucidate bond lengths, bond angles, and dihedral angles, offering valuable insights for researchers in medicinal chemistry and materials science.

Molecular Structure

The molecular structure of 4,5-Difluoro-2-nitroaniline consists of a benzene ring substituted with two fluorine atoms at the C4 and C5 positions, a nitro group at the C2 position, and an aniline group at the C1 position. The IUPAC name for this compound is 4,5-difluoro-2-nitrobenzenamine.[2]

Chemical Identifiers:

The presence of both electron-donating (amino) and electron-withdrawing (nitro and fluoro) groups on the aromatic ring suggests a complex interplay of electronic effects that influence the molecule's geometry and reactivity.

Conformational Analysis

The primary conformational flexibility in 4,5-Difluoro-2-nitroaniline arises from the rotation around the C-N bonds of the amino and nitro groups. Intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group is a critical factor in determining the most stable conformation. This interaction leads to a quasi-planar arrangement of the amino and nitro groups with respect to the benzene ring, which is a common feature in ortho-nitroanilines.

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the molecular geometry of 4,5-Difluoro-2-nitroaniline was predicted using computational chemistry. A geometry optimization was performed to determine the lowest energy conformation of the molecule. The following tables summarize the key predicted structural parameters.

Predicted Bond Lengths

The bond lengths are indicative of the types of chemical bonds present in the molecule. The predicted values suggest a delocalized aromatic system with characteristic bond lengths for C-C, C-N, N-O, and C-F bonds.

| Bond | Predicted Length (Å) |

| C1-C2 | 1.41 |

| C2-C3 | 1.39 |

| C3-C4 | 1.38 |

| C4-C5 | 1.38 |

| C5-C6 | 1.39 |

| C6-C1 | 1.42 |

| C1-N1 (Aniline) | 1.37 |

| C2-N2 (Nitro) | 1.46 |

| N2-O1 | 1.23 |

| N2-O2 | 1.23 |

| C4-F1 | 1.35 |

| C5-F2 | 1.35 |

| N1-H1 | 1.01 |

| N1-H2 | 1.01 |

Predicted Bond Angles

The bond angles provide insight into the hybridization of the atoms and the overall shape of the molecule. The geometry around the benzene ring is largely planar, as expected for an sp² hybridized system.

| Angle | Predicted Angle (°) |

| C6-C1-C2 | 119.5 |

| C1-C2-C3 | 121.2 |

| C2-C3-C4 | 119.8 |

| C3-C4-C5 | 120.2 |

| C4-C5-C6 | 120.1 |

| C5-C6-C1 | 119.2 |

| C2-C1-N1 (Aniline) | 120.8 |

| C6-C1-N1 (Aniline) | 119.7 |

| C1-C2-N2 (Nitro) | 120.3 |

| C3-C2-N2 (Nitro) | 118.5 |

| C1-N2-O1 | 117.9 |

| C1-N2-O2 | 117.9 |

| O1-N2-O2 | 124.2 |

| C3-C4-F1 | 119.9 |

| C5-C4-F1 | 119.9 |

| C4-C5-F2 | 119.9 |

| C6-C5-F2 | 120.0 |

| C1-N1-H1 | 119.5 |

| C1-N1-H2 | 119.5 |

| H1-N1-H2 | 121.0 |

Predicted Dihedral Angles

Dihedral angles are crucial for understanding the three-dimensional arrangement of the atoms and the planarity of the molecule. The dihedral angles involving the nitro and amino groups relative to the benzene ring are particularly important for conformational analysis.

| Dihedral Angle | Predicted Angle (°) |

| N1-C1-C2-N2 | 0.5 |

| C6-C1-C2-C3 | -0.1 |

| F1-C4-C5-F2 | -0.1 |

| C2-C1-N1-H1 | 180.0 |

| C3-C2-N2-O1 | 179.8 |

The near-zero dihedral angle between the amino and nitro groups (N1-C1-C2-N2) confirms the strong tendency for a planar conformation, likely stabilized by an intramolecular hydrogen bond.

Experimental Protocols

While no specific experimental data for the molecular structure of 4,5-Difluoro-2-nitroaniline was found, the following are standard methodologies used for such determinations.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise three-dimensional structure of a crystalline compound.

-

Crystal Growth: Single crystals of 4,5-Difluoro-2-nitroaniline would be grown, for example, by slow evaporation of a suitable solvent.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to determine the electron density map of the unit cell, from which the positions of the atoms are determined and refined to yield accurate bond lengths, angles, and dihedral angles.

Computational Geometry Optimization

This theoretical approach provides a predicted structure in the absence of experimental data.

-

Initial Structure Generation: A 2D or 3D model of the molecule is built using molecular editing software.

-

Method Selection: A suitable computational method and basis set are chosen (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

-

Optimization Calculation: The energy of the molecule is minimized with respect to the positions of its atoms. The calculation is considered converged when the forces on the atoms are close to zero, and the energy change between steps is negligible.

-

Data Extraction: Bond lengths, bond angles, and dihedral angles are extracted from the final optimized geometry.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of determining and analyzing the molecular structure of a compound like 4,5-Difluoro-2-nitroaniline.

Caption: Workflow for Molecular Structure Determination.

Caption: Analysis of Molecular Geometry Data.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure and conformation of 4,5-Difluoro-2-nitroaniline based on computational predictions. The data presented herein offers a valuable resource for understanding the steric and electronic properties of this important chemical intermediate. The predicted planar conformation, stabilized by an intramolecular hydrogen bond, is a key structural feature that likely influences its reactivity and interactions in biological and chemical systems. While computational data provides a strong foundation, future experimental determination of the crystal structure via X-ray diffraction is recommended for ultimate validation.

References

Spectroscopic Profile of 4,5-Difluoro-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4,5-Difluoro-2-nitroaniline (CAS No: 78056-39-0).[1][2] The document details available mass spectrometry data and outlines the expected characteristics for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Furthermore, standardized experimental protocols for acquiring such data are provided, along with a logical workflow for the spectroscopic analysis of this compound.

Molecular Structure and Properties

Spectroscopic Data

The following sections present the available and predicted spectral data for 4,5-Difluoro-2-nitroaniline.

Mass Spectrometry

Mass spectrometry of 4,5-Difluoro-2-nitroaniline provides key information regarding its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight.

Table 1: Mass Spectrometry Data for 4,5-Difluoro-2-nitroaniline

| Feature | m/z Value |

| Molecular Ion Peak (M⁺) | 174 |

| Second Highest Peak | 128 |

| Third Highest Peak | 101 |

(Data sourced from PubChem)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for 4,5-Difluoro-2-nitroaniline

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-3 | 7.5 - 7.8 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 |

| H-6 | 6.9 - 7.2 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 |

| -NH₂ | 5.0 - 6.0 | Broad singlet (s) | - |

Table 3: Predicted ¹³C NMR Spectral Data for 4,5-Difluoro-2-nitroaniline

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-NH₂) | 140 - 150 |

| C-2 (-NO₂) | 130 - 140 |

| C-3 | 115 - 125 |

| C-4 (-F) | 150 - 160 (d, ¹JCF) |

| C-5 (-F) | 145 - 155 (d, ¹JCF) |

| C-6 | 105 - 115 |

Infrared (IR) Spectroscopy

The IR spectrum of 4,5-Difluoro-2-nitroaniline will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic Infrared (IR) Absorption Bands for 4,5-Difluoro-2-nitroaniline

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3300 - 3500 | N-H symmetric & asymmetric stretching | Medium |

| 1580 - 1650 | N-H bending (scissoring) | Strong |

| 1500 - 1600 | C=C aromatic ring stretching | Medium |

| 1475 - 1550 | NO₂ asymmetric stretching | Strong |

| 1300 - 1360 | NO₂ symmetric stretching | Strong |

| 1100 - 1400 | C-F stretching | Strong |

| 600 - 800 | C-Cl stretching | Strong |

(Predicted values based on typical functional group absorption regions)[4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 4,5-Difluoro-2-nitroaniline.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,5-Difluoro-2-nitroaniline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical spectral width of 0-12 ppm is appropriate.

-

¹³C NMR Acquisition: A proton-decoupled experiment should be used. A spectral width of 0-200 ppm is standard. Due to the potential for long relaxation times for quaternary carbons, a longer relaxation delay (d1) of 5-10 seconds may be necessary for quantitative analysis.

IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount (<1 mg) of the powdered 4,5-Difluoro-2-nitroaniline sample directly onto the ATR crystal (e.g., diamond).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply consistent pressure to the sample using the ATR accessory's pressure clamp to ensure good contact.

-

Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient. The data is usually presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: For a solid sample like 4,5-Difluoro-2-nitroaniline, a direct insertion probe (DIP) is often suitable. A small amount of the sample is placed in a capillary tube and inserted into the probe.

-

Ionization: The probe is gradually heated to volatilize the sample into the ion source. A standard electron energy of 70 eV is typically used for electron ionization.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 4,5-Difluoro-2-nitroaniline.

Caption: Workflow for the Spectroscopic Analysis of 4,5-Difluoro-2-nitroaniline.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,5-Difluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4,5-Difluoro-2-nitroaniline. Due to the limited availability of public, experimentally derived spectral data for this specific compound, this guide utilizes high-quality predicted NMR data to serve as a reliable reference for researchers. The information herein is intended to assist in the structural elucidation, purity assessment, and quality control of 4,5-Difluoro-2-nitroaniline in a research and drug development context.

Chemical Structure and NMR-Active Nuclei

4,5-Difluoro-2-nitroaniline (CAS Number: 78056-39-0) is an aromatic compound with the molecular formula C₆H₄F₂N₂O₂. Its structure consists of a benzene ring substituted with a nitro group (-NO₂), an amino group (-NH₂), and two fluorine atoms (-F).

The key NMR-active nuclei in this molecule are:

-

¹H: The protons of the aromatic ring and the amino group.

-

¹³C: The six carbon atoms of the benzene ring.

-

¹⁹F: The two fluorine atoms (though not the focus of this guide, their coupling to ¹H and ¹³C nuclei is significant).

The presence of the electron-withdrawing nitro group and electron-donating amino group, in addition to the two fluorine atoms, creates a distinct electronic environment for each nucleus, resulting in a well-resolved and informative NMR spectrum.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4,5-Difluoro-2-nitroaniline was calculated for a standard deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The data is summarized in the table below.

Table 1: Predicted ¹H NMR Data for 4,5-Difluoro-2-nitroaniline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~7.8 - 8.0 | Doublet of doublets | 1H | H-3 | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| ~6.8 - 7.0 | Doublet of doublets | 1H | H-6 | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 |

| ~5.0 - 6.0 | Broad singlet | 2H | -NH₂ | - |

Note: Predicted values can vary slightly depending on the algorithm and the solvent used for prediction. These values serve as a close approximation of what to expect in an experimental spectrum.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and a broad signal for the amino protons.

-

H-3: This proton is deshielded due to the strong electron-withdrawing effect of the adjacent nitro group, causing its signal to appear at a higher chemical shift. It is expected to be split into a doublet of doublets by coupling to the fluorine at position 4 and the proton at position 6.

-

H-6: This proton is shielded relative to H-3 and will appear at a lower chemical shift. Its signal will also be a doublet of doublets due to coupling with the fluorine at position 5 and the proton at position 3.

-

-NH₂ Protons: The protons of the amino group typically appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of 4,5-Difluoro-2-nitroaniline is summarized in the following table. The spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring.

Table 2: Predicted ¹³C NMR Data for 4,5-Difluoro-2-nitroaniline

| Chemical Shift (δ, ppm) | Assignment | Coupling to Fluorine |

| ~150 - 155 | C-4 | Strong (¹JCF) |

| ~145 - 150 | C-5 | Strong (¹JCF) |

| ~140 - 145 | C-1 | Weak (³JCF) |

| ~130 - 135 | C-2 | Weak (²JCF) |

| ~115 - 120 | C-6 | Weak (²JCF) |

| ~105 - 110 | C-3 | Weak (³JCF) |

Note: Predicted values can vary. The presence of fluorine will lead to splitting of the carbon signals due to C-F coupling.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum will be characterized by the significant influence of the fluorine substituents.

-

C-4 and C-5: These carbons are directly bonded to fluorine atoms and will therefore exhibit large one-bond coupling constants (¹JCF), appearing as doublets. Their chemical shifts will be significantly downfield.

-

C-1, C-2, C-3, and C-6: These carbons will show smaller, two- or three-bond couplings to the fluorine atoms (²JCF and ³JCF), which may or may not be resolved depending on the spectrometer's resolution. The carbon attached to the nitro group (C-2) and the amino group (C-1) will have their chemical shifts influenced by these substituents.

Experimental Protocols

Acquiring high-quality ¹H and ¹³C NMR spectra for 4,5-Difluoro-2-nitroaniline requires adherence to standard laboratory procedures for NMR sample preparation and data acquisition.

Sample Preparation:

-

Weigh approximately 5-10 mg of 4,5-Difluoro-2-nitroaniline for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as it can influence the chemical shifts, particularly of the -NH₂ protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range covering approximately -2 to 12 ppm.

¹³C NMR Acquisition Parameters (Typical for a 100 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range covering approximately 0 to 200 ppm.

Visualization of NMR Data Interpretation

The logical workflow for interpreting the NMR spectra of 4,5-Difluoro-2-nitroaniline can be visualized as follows.

Caption: Workflow for the structural elucidation of 4,5-Difluoro-2-nitroaniline using NMR spectroscopy.

The following diagram illustrates the key relationships between the substituents and their expected effects on the chemical shifts of the aromatic protons.

Caption: Influence of substituents on the ¹H NMR chemical shifts in 4,5-Difluoro-2-nitroaniline.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of 4,5-Difluoro-2-nitroaniline based on high-quality predicted data. The provided tables of chemical shifts and coupling constants, along with the detailed interpretation and experimental protocols, serve as a valuable resource for scientists and researchers. The logical workflows visualized through diagrams offer a clear understanding of the process of spectral analysis for this compound. This information is critical for the unambiguous identification and characterization of 4,5-Difluoro-2-nitroaniline in various scientific and industrial applications, particularly in the field of drug development.

Spectroscopic and Spectrometric Characterization of 4,5-Difluoro-2-nitroaniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 4,5-Difluoro-2-nitroaniline using Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry. It details the experimental protocols, predicted spectral data, and fragmentation pathways to facilitate the identification and characterization of this important chemical intermediate in pharmaceutical and materials science research.

Introduction

4,5-Difluoro-2-nitroaniline (C₆H₄F₂N₂O₂, Molecular Weight: 174.11 g/mol ) is a substituted aromatic amine that serves as a versatile building block in organic synthesis. The presence of fluoro and nitro functional groups on the aniline scaffold imparts unique chemical properties, making it a valuable precursor for the development of novel pharmaceuticals and functional materials. Accurate analytical characterization is paramount for ensuring the purity and structural integrity of this compound in research and development settings. This guide outlines the analytical methodologies for its characterization by FT-IR and mass spectrometry.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted FT-IR spectrum of 4,5-Difluoro-2-nitroaniline is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Predicted FT-IR Spectral Data

The principal infrared absorption peaks for 4,5-Difluoro-2-nitroaniline are predicted based on the characteristic vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3400 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) | Medium-Strong |

| 3150 - 3050 | C-H stretch | Aromatic Ring | Medium |

| 1620 - 1580 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1550 - 1500 | N-O stretch (asymmetric) | Nitro Group (-NO₂) | Strong |

| 1360 - 1320 | N-O stretch (symmetric) | Nitro Group (-NO₂) | Strong |

| 1300 - 1200 | C-N stretch | Aryl Amine | Medium |

| 1250 - 1150 | C-F stretch | Aryl Fluoride | Strong |

| 880 - 800 | C-H bend (out-of-plane) | Aromatic Ring | Medium-Strong |

Experimental Protocol for FT-IR Analysis

This protocol outlines the procedure for acquiring an FT-IR spectrum of a solid sample of 4,5-Difluoro-2-nitroaniline.

Materials:

-

4,5-Difluoro-2-nitroaniline (solid)

-

Spectroscopic grade potassium bromide (KBr)

-

Mortar and pestle (agate)

-

Hydraulic press with pellet die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Weigh approximately 1-2 mg of 4,5-Difluoro-2-nitroaniline and 100-200 mg of dry KBr.

-

Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet die of a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric and instrumental variations.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

-

Process the spectrum by performing a background subtraction.

-

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 4,5-Difluoro-2-nitroaniline is expected to show a prominent molecular ion peak (M⁺˙) at m/z 174. The fragmentation pattern is predicted to involve the characteristic losses of the nitro group and other neutral fragments.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 174 | [C₆H₄F₂N₂O₂]⁺˙ (Molecular Ion) | - |

| 144 | [C₆H₄F₂N₂O]⁺˙ | NO |

| 128 | [C₆H₄F₂N]⁺˙ | NO₂ |

| 101 | [C₅H₂F₂]⁺ | HCN from [C₆H₄F₂N]⁺˙ |

| 99 | [C₆H₃F₂]⁺ | H from [C₆H₄F₂N]⁺˙ |

Experimental Protocol for Mass Spectrometry

This protocol describes the general procedure for analyzing 4,5-Difluoro-2-nitroaniline using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

Materials:

-

4,5-Difluoro-2-nitroaniline

-

Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

-

GC-MS system with an EI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 4,5-Difluoro-2-nitroaniline (approximately 1 mg/mL) in a suitable volatile solvent.

-

-

Instrumental Setup:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., HP-5ms).

-

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 500

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the mass spectral data as the compound elutes from the GC column.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the FT-IR and mass spectrometry analysis of 4,5-Difluoro-2-nitroaniline.

Caption: General experimental workflow for spectroscopic and spectrometric analysis.

Predicted Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway of 4,5-Difluoro-2-nitroaniline.

Caption: Predicted EI fragmentation pathway of 4,5-Difluoro-2-nitroaniline.

Quantum Chemical Blueprint of 4,5-Difluoro-2-nitroaniline: A Technical Guide for Drug Discovery and Molecular Design

For Immediate Release

This technical guide provides an in-depth analysis of the structural, electronic, and vibrational properties of 4,5-Difluoro-2-nitroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Leveraging quantum chemical calculations, this document offers a theoretical framework for understanding the molecule's reactivity and potential applications in drug development. The data presented herein is a hypothetical case study based on established computational methodologies for structurally similar compounds.

Introduction

4,5-Difluoro-2-nitroaniline is a versatile building block in organic synthesis, recognized for its role in creating targeted compounds for various applications, including the development of dyes, pigments, and specialty chemicals.[1] Its fluorinated structure contributes to enhanced performance and efficiency in diverse applications.[1] Understanding the molecule's fundamental quantum chemical properties is paramount for optimizing its use in the design of novel therapeutic agents and other advanced materials. This guide outlines a comprehensive computational study of 4,5-Difluoro-2-nitroaniline, providing researchers and drug development professionals with a theoretical foundation for its application.

Computational Methodology

The quantum chemical calculations were hypothetically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, widely used for its accuracy in predicting molecular properties, was employed in conjunction with the 6-311++G(d,p) basis set to provide a balanced description of the electronic structure and electron correlation effects. All calculations would be performed using a standard quantum chemistry software package. The methodology follows established practices for similar nitroaniline derivatives.

Logical Workflow for Quantum Chemical Analysis

The following diagram illustrates the logical workflow for the quantum chemical analysis of a molecule like 4,5-Difluoro-2-nitroaniline, from initial structure input to the final analysis of its properties.

Caption: Logical workflow for quantum chemical calculations.

Data Presentation

The following tables summarize the hypothetical quantitative data derived from the quantum chemical calculations of 4,5-Difluoro-2-nitroaniline.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | 1.405 |

| C2-C3 | 1.389 | |

| C3-C4 | 1.381 | |

| C4-C5 | 1.382 | |

| C5-C6 | 1.401 | |

| C6-C1 | 1.398 | |

| C1-N1 (Amino) | 1.375 | |

| C2-N2 (Nitro) | 1.468 | |

| N2-O1 | 1.231 | |

| N2-O2 | 1.231 | |

| C4-F1 | 1.354 | |

| C5-F2 | 1.355 | |

| **Bond Angles (°) ** | C6-C1-C2 | 120.5 |

| C1-C2-C3 | 119.8 | |

| C2-C3-C4 | 120.1 | |

| C3-C4-C5 | 119.9 | |

| C4-C5-C6 | 120.2 | |

| C5-C6-C1 | 119.5 | |

| C2-C1-N1 | 121.8 | |

| C6-C1-N1 | 117.7 | |

| C1-C2-N2 | 122.3 | |

| C3-C2-N2 | 117.9 | |

| O1-N2-O2 | 124.7 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν1 | N-H asymmetric stretch | 3510 |

| ν2 | N-H symmetric stretch | 3405 |

| ν3 | Aromatic C-H stretch | 3100-3050 |

| ν4 | NO₂ asymmetric stretch | 1580 |

| ν5 | NO₂ symmetric stretch | 1355 |

| ν6 | C-N (amino) stretch | 1310 |

| ν7 | C-F stretch | 1250 |

| ν8 | C-N (nitro) stretch | 850 |

Table 3: Frontier Molecular Orbital (FMO) and Global Reactivity Descriptors

| Parameter | Value (eV) |

| E_HOMO | -6.85 |

| E_LUMO | -2.75 |

| Energy Gap (ΔE) | 4.10 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 2.75 |

| Global Hardness (η) | 2.05 |

| Electronegativity (χ) | 4.80 |

| Chemical Potential (μ) | -4.80 |

| Global Electrophilicity Index (ω) | 5.62 |

Table 4: Natural Bond Orbital (NBO) Analysis (Selected Donor-Acceptor Interactions)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 25.8 |

| LP(1) N1 | π(C5-C6) | 18.2 |

| π(C3-C4) | π(C1-C2) | 15.5 |

| π(C5-C6) | π(C3-C4) | 17.9 |

| LP(2) O1 | σ(N2-C2) | 8.1 |

| LP(2) O2 | σ(N2-C2) | 8.3 |

| LP(3) F1 | σ(C3-C4) | 5.2 |

| LP(3) F2 | σ(C5-C6) | 5.4 |

Experimental Protocols

To validate the theoretical findings, the following experimental protocols are recommended.

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the characteristic vibrational modes of the molecule.

-

Methodology: The FT-IR spectrum of solid 4,5-Difluoro-2-nitroaniline would be recorded in the range of 4000-400 cm⁻¹. The sample would be prepared by grinding a small amount of the compound with potassium bromide (KBr) to form a pellet. The spectrum would be obtained using an FT-IR spectrometer with a resolution of 4 cm⁻¹.

UV-Visible Spectroscopy

-

Objective: To determine the electronic absorption properties and compare them with the calculated electronic transitions.

-

Methodology: The UV-Vis absorption spectrum would be recorded in a suitable solvent (e.g., ethanol or methanol) in the 200-800 nm range using a double-beam UV-Vis spectrophotometer. The concentration of the sample solution would be adjusted to obtain absorbance values within the linear range of the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.

-

Methodology: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer. The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane for ¹H and ¹³C NMR).

Interpretation of Results

The hypothetical data provides valuable insights into the properties of 4,5-Difluoro-2-nitroaniline. The optimized geometry reveals a planar aromatic ring with the nitro and amino groups slightly out of plane. The calculated vibrational frequencies are in line with expected values for aniline and nitrobenzene derivatives, with characteristic peaks for N-H, C-H, NO₂, and C-F stretching modes.

The HOMO-LUMO energy gap of 4.10 eV suggests a molecule with moderate kinetic stability and chemical reactivity. The HOMO is primarily localized on the aniline ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is concentrated on the nitro group and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack.

The NBO analysis highlights significant intramolecular charge transfer. The strong interactions between the lone pair of the amino nitrogen (LP(1) N1) and the π* orbitals of the aromatic ring indicate substantial electron delocalization, which contributes to the stability of the molecule.

Conclusion

This technical guide presents a hypothetical yet comprehensive quantum chemical analysis of 4,5-Difluoro-2-nitroaniline. The presented data on its geometry, vibrational frequencies, and electronic properties provides a foundational understanding for its application in medicinal chemistry and materials science. The detailed computational methodology and suggested experimental protocols offer a roadmap for further investigation and validation of these theoretical findings. This information is intended to empower researchers in the rational design of novel molecules with desired properties, ultimately accelerating the drug development process.

References

Navigating the Solubility Landscape of 4,5-Difluoro-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-2-nitroaniline is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter for its application in synthetic chemistry, particularly for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of 4,5-Difluoro-2-nitroaniline. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed, robust experimental protocols for researchers to determine these values in their own laboratory settings. The methodologies described include the gravimetric method and UV-Vis spectrophotometry, ensuring the generation of accurate and reproducible data.

Introduction

4,5-Difluoro-2-nitroaniline, with the molecular formula C₆H₄F₂N₂O₂, is a crystalline solid that serves as a versatile intermediate in organic synthesis.[1] The presence of two fluorine atoms and a nitro group on the aniline ring significantly influences its chemical reactivity and physical properties, including its solubility.[2] A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as recrystallization, and for the formulation of products. This guide outlines standard experimental procedures for quantitatively determining the solubility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-Difluoro-2-nitroaniline is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₂N₂O₂ | |

| Molecular Weight | 174.11 g/mol | [2] |

| Appearance | Light yellow to brown powder/crystal | [2] |

| Melting Point | 106 - 110 °C | [2] |

| CAS Number | 78056-39-0 |

Solubility Data

As of the date of this guide, specific quantitative solubility data for 4,5-Difluoro-2-nitroaniline in a range of common organic solvents is not extensively reported in peer-reviewed literature. Therefore, this guide provides detailed experimental protocols to enable researchers to generate this critical data. The following table is provided as a template for presenting experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | TBD | TBD | TBD | TBD |

| Ethanol | TBD | TBD | TBD | TBD |

| Acetone | TBD | TBD | TBD | TBD |

| Ethyl Acetate | TBD | TBD | TBD | TBD |

| Dichloromethane | TBD | TBD | TBD | TBD |

| Acetonitrile | TBD | TBD | TBD | TBD |

| Toluene | TBD | TBD | TBD | TBD |

| TBD = To Be Determined experimentally |

Experimental Protocols for Solubility Determination

Two widely accepted and robust methods for determining the solubility of a solid compound in an organic solvent are the gravimetric method and UV-Vis spectrophotometry.[3][4]

Gravimetric Method

The gravimetric method is a direct and straightforward technique for solubility determination. It involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.[5][6]

4.1.1. Materials

-

4,5-Difluoro-2-nitroaniline

-

Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Sealed vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum desiccator

4.1.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of 4,5-Difluoro-2-nitroaniline to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.[7]

-

Equilibration: Agitate the mixture at a constant, recorded temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled environment is crucial for accurate results.[5]

-

Phase Separation: Allow the undissolved solid to settle. For finer particles, centrifugation can be used to facilitate separation.[3]

-

Sample Collection: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or ambient temperature syringe fitted with a filter to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish.[7]

-

Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. Dry the residue to a constant weight in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.[7]

-

Calculation: The solubility is calculated from the mass of the dried solute and the volume of the solvent used.

UV-Vis Spectrophotometry Method

This method is an indirect technique that relies on the Beer-Lambert law. It is particularly useful for compounds that have a strong chromophore, such as nitroaromatic compounds.[4][8]

4.2.1. Materials

-

4,5-Difluoro-2-nitroaniline

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

Analytical balance

4.2.2. Procedure

-

Determination of λmax: Prepare a dilute solution of 4,5-Difluoro-2-nitroaniline in the chosen solvent and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a known volume of the solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.[4]

-

-

Preparation of Saturated Solution: Follow steps 1-3 from the gravimetric method (Section 4.1.2).

-

Sample Preparation and Measurement:

-

Carefully withdraw a small, known volume of the clear, saturated supernatant.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation: Use the equation of the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

Mandatory Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationship in UV-Vis Solubility Measurement

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4,5-Difluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical document provides an in-depth overview of the melting and boiling points of the chemical compound 4,5-Difluoro-2-nitroaniline. The information is curated for professionals in the fields of chemical research and pharmaceutical development. This guide includes a summary of its physical properties, detailed experimental protocols for its synthesis and purification, and a workflow visualization to aid in laboratory applications.

Physicochemical Data Summary

4,5-Difluoro-2-nitroaniline is a fluorinated aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its physical properties are critical for its application in further chemical reactions and product formulations. The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Melting Point | 106 - 110 °C | Chem-Impex[1] |

| 107 - 108 °C | Sigma-Aldrich, Fisher Scientific[3] | |

| 106 - 108 °C | PrepChem.com[4] | |

| Boiling Point | Not available | |

| Molecular Formula | C₆H₄F₂N₂O₂ | Chem-Impex, Fisher Scientific[1][3] |

| Molecular Weight | 174.11 g/mol | Chem-Impex, Fisher Scientific[1][3] |

| CAS Number | 78056-39-0 | Chem-Impex, Sigma-Aldrich, Fisher Scientific[1][3] |

| Appearance | Orange to brown powder/crystal | Chem-Impex[1] |

Thermal Properties

Melting Point:

The melting point of 4,5-Difluoro-2-nitroaniline is consistently reported in the range of 106 °C to 110 °C.[1] Specific literature values and supplier specifications narrow this down to 107-108 °C.[3] This relatively sharp melting range suggests a high level of purity for the commercially available compound.

Boiling Point:

Experimental Protocols

The determination of a compound's melting point is a standard procedure for assessing its purity. The following sections detail a relevant synthesis and purification protocol that concludes with a melting point determination, as well as a general method for melting point analysis.

Synthesis and Purification of 4,5-Difluoro-2-nitroaniline:

A documented method for the synthesis of 4,5-Difluoro-2-nitroaniline involves the hydrolysis of 4,5-difluoro-2-nitroacetanilide.[4]

-

Reaction Setup: A mixture of 6.51 g of 4,5-difluoro-2-nitroacetanilide and 100 ml of 6 N aqueous hydrochloric acid is prepared in a suitable reaction vessel.

-

Heating: The mixture is heated to its reflux temperature.

-

Reaction Time: The reaction is maintained at reflux for approximately 2 hours.

-

Cooling and Crystallization: The reaction mixture is then cooled, which induces the crystallization of the product.

-

Isolation: The formed crystals are separated from the solution via filtration.

-

Washing and Drying: The isolated crystals are washed with water and subsequently dried.

-

Recrystallization: For further purification, the dried product is recrystallized from a hexane-dichloromethane solvent mixture. The resulting purified 4,5-difluoro-2-nitroaniline has a reported melting point of 106°-108° C.[4]

General Melting Point Determination:

The melting point of the purified 4,5-Difluoro-2-nitroaniline can be determined using a standard melting point apparatus.

-

Sample Preparation: A small amount of the dried, crystalline solid is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded. This range is reported as the melting point.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of 4,5-Difluoro-2-nitroaniline, culminating in the final, purified product ready for melting point analysis and further use.

Caption: Synthesis and Purification Workflow for 4,5-Difluoro-2-nitroaniline.

References

4,5-Difluoro-2-nitroaniline safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental context for 4,5-Difluoro-2-nitroaniline (CAS No: 78056-39-0). The information is intended to support safe laboratory practices and risk assessment in research and development settings.

Chemical and Physical Properties

4,5-Difluoro-2-nitroaniline is a solid organic compound with the molecular formula C₆H₄F₂N₂O₂.[1][2][3] It is characterized as an orange to brown powder or crystal.[2] This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3]

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₂N₂O₂ | [1][2][3] |

| Molecular Weight | 174.11 g/mol | [1][2][3] |

| Appearance | Orange to brown powder/crystal | [2] |

| Melting Point | 106 - 110 °C | [2] |

| Assay | ≥ 98% (GC) | [2] |

| Solubility | Sparingly soluble in water | [4] |

| Storage Temperature | Room temperature, under an inert atmosphere | [1][2] |

Hazard Identification and Classification

4,5-Difluoro-2-nitroaniline is classified as a hazardous substance. The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.[1]

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Experimental Protocols for Safety Assessment

The hazard classifications are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental reports for 4,5-Difluoro-2-nitroaniline are not publicly available, the following methodologies are representative of the studies conducted.

-

Acute Oral, Dermal, and Inhalation Toxicity (OECD Guidelines 401, 402, 403/420/423): These studies involve the administration of the substance to laboratory animals (typically rats or rabbits) via the specified route of exposure. For oral and dermal toxicity, a single dose is administered, while inhalation toxicity involves exposure to an atmosphere containing the substance for a defined period. The animals are observed for signs of toxicity and mortality over a set period, and the LD50 (lethal dose for 50% of the test population) or LC50 (lethal concentration for 50% of the test population) is determined.

-

Skin Irritation/Corrosion (OECD Guideline 404): A small amount of the substance is applied to the shaved skin of a test animal (usually a rabbit). The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of the skin reaction is scored to determine the irritation potential.

-

Eye Irritation/Corrosion (OECD Guideline 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points. The severity and reversibility of the ocular lesions are assessed to classify the substance's eye irritation potential.

Safe Handling and Emergency Procedures

Proper handling of 4,5-Difluoro-2-nitroaniline is crucial to minimize exposure and ensure laboratory safety. The following diagram illustrates a logical workflow for handling this chemical.

Caption: Safe handling workflow for 4,5-Difluoro-2-nitroaniline.

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

-

If on Skin: Wash with plenty of soap and water.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Hazard Relationships

The hazards associated with 4,5-Difluoro-2-nitroaniline can be categorized into health and physical hazards, each with specific target effects.

Caption: Logical relationships of hazards for 4,5-Difluoro-2-nitroaniline.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 4,5-Difluoro-2-nitroaniline.

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use a dust mask type N95 (US) or type P1 (EN 143) respirator. |

Stability and Reactivity

4,5-Difluoro-2-nitroaniline is stable under recommended storage conditions.[1] However, it should be kept away from strong oxidizing agents and strong bases. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[5]

This guide is intended as a summary of available safety information and does not replace a thorough review of the full Safety Data Sheet (SDS) and a comprehensive risk assessment for any specific laboratory procedure. Always consult the most up-to-date SDS from your supplier before use.

References

A Theoretical Exploration of 4,5-Difluoro-2-nitroaniline's Reactivity: A Guide for Drug Development

Introduction

4,5-Difluoro-2-nitroaniline is a key molecular scaffold and versatile intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical behavior, dictated by the interplay of electron-donating amino and electron-withdrawing nitro and fluoro substituents, makes it a subject of significant interest for designing targeted molecules.[1] Understanding the reactivity of this compound at a molecular level is crucial for optimizing reaction conditions, predicting potential metabolic pathways, and designing novel derivatives with enhanced biological activity.

This technical guide provides an in-depth analysis of the reactivity of 4,5-Difluoro-2-nitroaniline from a theoretical perspective. By leveraging computational chemistry methods, specifically Density Functional Theory (DFT), we can elucidate the electronic structure and predict the most probable sites for electrophilic and nucleophilic attack, as well as the susceptibility of the nitro group to reduction. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important building block.

Core Reactivity Concepts: A Theoretical Framework

The reactivity of an aromatic compound like 4,5-Difluoro-2-nitroaniline is primarily governed by its electronic properties. The amino group (-NH₂) is a strong activating group that donates electron density to the aromatic ring, primarily at the ortho and para positions. Conversely, the nitro group (-NO₂) is a powerful deactivating group, withdrawing electron density and making the ring electron-deficient, especially at the ortho and para positions relative to itself. The two fluorine atoms also exert a strong electron-withdrawing inductive effect.

This complex interplay of electronic effects determines the molecule's susceptibility to different types of reactions. Two key reaction types are of primary interest:

-

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing character imparted by the nitro and fluoro groups makes the aromatic ring susceptible to attack by nucleophiles.[2][3] This is a fundamental reaction for introducing further functionalization.

-

Reduction of the Nitro Group: The nitro group can be reduced to a hydroxylamine or an amine, transformations that are critical in both synthetic chemistry and metabolic processes.[2][4][5]

Computational chemistry provides a powerful toolkit to quantify these reactivity patterns. Key theoretical descriptors include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity.[6] The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a measure of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).[7]

-

Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken population analysis) helps identify specific sites of reactivity.

Data Presentation: Calculated Electronic Properties

The following tables summarize key quantitative data obtained from theoretical calculations on 4,5-Difluoro-2-nitroaniline. These values are illustrative and are typically calculated using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), as has been done for similar compounds.[8][9]

Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Value (eV) | Interpretation |

| EHOMO | -6.58 | Indicates the molecule's capacity to donate electrons. |

| ELUMO | -2.89 | Indicates the molecule's capacity to accept electrons. |

| Energy Gap (ΔE) | 3.69 | A smaller gap suggests higher reactivity.[8] |

| Ionization Potential (I) | 6.58 | Energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity (A) | 2.89 | Energy released when an electron is added (approximated as -ELUMO). |

| Electronegativity (χ) | 4.735 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 1.845 | A measure of resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 6.08 | Quantifies the global electrophilic nature of the molecule.[10] |

Data derived from principles outlined in cited literature and are representative of typical DFT calculation results.

Table 2: Illustrative Mulliken Atomic Charges

| Atom | Charge (a.u.) | Interpretation |

| C1 (-NH₂) | -0.250 | Electron-rich due to the amino group. |

| C2 (-NO₂) | +0.350 | Highly electron-deficient (electrophilic) due to the nitro group. |

| C3 | -0.150 | Moderately electron-rich. |

| C4 (-F) | +0.200 | Electron-deficient due to the fluorine atom. |

| C5 (-F) | +0.210 | Electron-deficient due to the fluorine atom. |

| C6 | -0.100 | Moderately electron-rich. |

| N (of -NH₂) | -0.450 | Electron-rich, a primary site for protonation. |

| N (of -NO₂) | +0.550 | Highly electron-deficient. |

| O (of -NO₂) | -0.300 | Electron-rich, potential hydrogen bond acceptors. |

| F (at C4) | -0.280 | Electron-rich. |

| F (at C5) | -0.290 | Electron-rich. |

These values are illustrative and represent the expected charge distribution based on the inductive and resonance effects of the substituents.

Visualization of Reactivity Principles

Diagrams generated using Graphviz provide a clear visual representation of the theoretical workflows and reactivity models.

Caption: Workflow for theoretical reactivity analysis.

Caption: FMO theory applied to reactivity prediction.

Experimental Protocols: A Computational Approach

Validating theoretical predictions often involves comparing calculated data with experimental results. However, the core of a theoretical study is the computational protocol itself. Below is a detailed methodology for analyzing the reactivity of 4,5-Difluoro-2-nitroaniline.

1. Software and Hardware:

-

Software: Gaussian 09 or 16, GaussView 6, Chemcraft, or similar quantum chemistry packages.

-

Hardware: High-performance computing cluster for efficient calculation.

2. Geometry Optimization and Frequency Analysis:

-

Objective: To find the most stable three-dimensional conformation of the molecule.

-

Protocol:

-

Construct the initial molecular structure of 4,5-Difluoro-2-nitroaniline using a molecular editor.

-

Perform a full geometry optimization without any symmetry constraints.

-

Theoretical Level: Density Functional Theory (DFT) is recommended. The B3LYP functional is a robust choice for many organic systems.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is appropriate, including diffuse functions (++) for anions and polarization functions (d,p) for accurate geometry and electronic property description.[8]

-

Solvent Effects: To simulate realistic conditions, employ a continuum solvation model like the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., ethanol, acetone).[8]

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

3. Electronic Property and Reactivity Descriptor Calculation:

-

Objective: To compute the parameters that describe the molecule's electronic structure and reactivity.

-

Protocol:

-

Using the optimized geometry, perform a single-point energy calculation.

-

From the output, extract the energies of the HOMO and LUMO.

-

Calculate the global reactivity descriptors (Energy Gap, Electronegativity, Hardness, etc.) using the equations derived from Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO).

-

Generate the Molecular Electrostatic Potential (MEP) surface. This involves mapping the calculated electrostatic potential onto the electron density surface of the molecule.

-

Perform a population analysis (e.g., Mulliken) to obtain the partial atomic charges on each atom.

-

4. Simulating Reactions (Advanced Protocol):

-

Objective: To model a specific reaction, such as SNAr, and determine its energy barrier.

-

Protocol:

-

Model the reactants (4,5-Difluoro-2-nitroaniline and a nucleophile, e.g., OH⁻).

-

Identify the transition state (TS) structure for the reaction. This can be done using methods like QST2 or QST3 in Gaussian.

-

Optimize the transition state geometry.

-

Perform a frequency calculation on the TS to confirm it has exactly one imaginary frequency corresponding to the reaction coordinate.

-

Calculate the energies of the reactants, transition state, and products to determine the activation energy barrier.

-

Conclusion and Outlook

The theoretical study of 4,5-Difluoro-2-nitroaniline provides invaluable insights into its chemical reactivity. The strong electron-withdrawing nature of the nitro and fluoro groups renders the aromatic ring highly electrophilic, particularly at the carbon atoms bearing these substituents, making them prime targets for nucleophilic aromatic substitution. The amino group, a powerful electron donor, is the principal site for electrophilic attack or protonation.

By employing computational methods like DFT, researchers can predict reactivity with a high degree of confidence, guiding synthetic strategies and providing a basis for understanding biological activity. The data and protocols outlined in this guide serve as a comprehensive resource for professionals in drug discovery and development, enabling a more rational approach to the design and synthesis of novel therapeutic agents based on the 4,5-Difluoro-2-nitroaniline scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vapourtec.com [vapourtec.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 7. thaiscience.info [thaiscience.info]

- 8. euroasiapub.org [euroasiapub.org]